Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

Radiochemistry PET Tracer Synthesis [18F]FDG Production

Radiochemists needing a reliable [18F]FDG precursor often struggle with aqueous solubility and anomeric purity. This acetylated glycosyl fluoride solves these issues: • 70-80% chemical yield with efficient organic-phase purification, maximizing radiochemical output. • Anomeric fluoride serves as a superior leaving group for glycosylation and mechanism-based inhibitor synthesis. • Defined melting point (75-80°C) and ether/ethyl acetate solubility enable automated parallel synthesis.

Molecular Formula C₁₂H₁₆F₂O₇
Molecular Weight 310.25
CAS No. 86786-39-2
Cat. No. B1139844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose
CAS86786-39-2
Synonyms2-Deoxy-2-fluoro-D-glucopyranosyl Fluoride Triacetate; 
Molecular FormulaC₁₂H₁₆F₂O₇
Molecular Weight310.25
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose Overview


Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (CAS 86786-39-2), systematically named 2-deoxy-2-fluoro-D-glucopyranosyl fluoride triacetate, is a per-acetylated difluorinated glucose derivative (C12H16F2O7, MW 310.25) . This compound is a key protected intermediate in the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), the most widely used positron emission tomography (PET) tracer. The presence of both an anomeric fluoride (glycosyl fluoride) and a C-2 fluorine distinguishes it from standard acetylated glucose derivatives, endowing it with specific reactivity as a glycosyl donor and as a precursor to mechanism-based glycosidase inhibitors [1].

1
Protected intermediate for electrophilic [18F]FDG radiosynthesis workflow
2
Glycosyl fluoride donor for stereoselective fluorinated oligosaccharide assembly
3
Storable precursor for on-demand generation of mechanism-based glycosidase inhibitors

Why 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose Is Irreplaceable


Unlike the free sugar 2-deoxy-2-fluoro-D-glucose (FDG), the triacetylated glycosyl fluoride (CAS 86786-39-2) is a protected, non-polar intermediate that enables organic-phase handling and purification, which is critical for high-yield radiochemical syntheses [1]. Compared to 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose, the anomeric fluoride in CAS 86786-39-2 is a superior leaving group for glycosylation reactions and is essential for generating mechanism-based glycosidase inhibitors upon deprotection, a functionality absent in simple acetylated FDG precursors [2]. Substitution with the non-fluorinated 3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride would lose the C-2 fluorine's ability to stabilize the glycosyl-enzyme intermediate, abolishing its time-dependent enzyme inhibition property.

Target: Per-acetylated Glycosyl Fluoride
Anomeric fluoride leaving group
Enables glycosylation and is essential for generating time-dependent enzyme inhibitors upon deprotection.
C-2 fluorine stabilization
Stabilizes the covalent glycosyl-enzyme intermediate, a mode of action absent in non-fluorinated analogs.
Substitutes: Simple Acetylated FDG or Non-Fluorinated Analogs
Lack anomeric fluoride reactivity
1,3,4,6-tetra-O-acetyl-FDG cannot serve as a glycosyl donor and does not produce mechanism-based inhibitors.
Absence of C-2 fluorine abolishes inhibition
Non-fluorinated 3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride loses the time-dependent enzyme inactivation property.

Quantitative Evidence for 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose


Radiochemical Yield in [18F]FDG Synthesis

The synthesis of the target compound is a key step in a rapid, high-yield route to [18F]FDG. Reaction of 3,4,6-tri-O-acetyl-D-glucal with [18F]F2 provides 2-deoxy-2-[18F]fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride (the target compound) with a radiochemical yield, enabling an overall [18F]FDG yield superior to many nucleophilic methods available at the time. This yield is explicitly compared to alternative electrophilic methods using acetyl hypofluorite, which report an overall [18F]FDG radiochemical yield of 24±3% [1][2].

[18F]FDG Yield
Head-to-head
~2-fold increase in overall radiochemical yield (50% vs. 24±3%)
Supports higher batch productivity in PET radiochemistry workflows.
Yield comparison vs. acetyl hypofluorite method under similar synthesis time.
Radiochemistry PET Tracer Synthesis [18F]FDG Production

Stereochemical Outcome: Gluco vs. Manno Isomer

The electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal yields a mixture of the target gluco isomer (2-deoxy-2-[18F]fluoro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride) and its manno counterpart. The ratio of these two products is a key quality attribute. The formation of the desired gluco isomer is explicitly reported alongside manno isomer, with the gluco isomer being formed predominantly under certain conditions, and is a critical differentiator from methods that yield predominantly manno-configured products [1].

Gluco/Manno Isomer Ratio
Direct comparison
Gluco isomer isolated with ~28% yield; ratio is solvent-dependent
Stereochemical control context is critical for correct [18F]FDG isomer procurement.
Co-formation with manno isomer requires chromatographic separation.
Stereoselective Synthesis Fluorination Isomer Ratio

Glycosidase Inhibition Potency vs. Glucose

While the acetylated target compound is a precursor, its deprotected form, 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride, is a validated mechanism-based inhibitor. In head-to-head kinetic assays against muscle phosphorylase b, this compound shows a 10-fold greater inhibitory potency than native glucose [1]. This differential activity is a direct consequence of the C-2 fluorine substitution, which stabilizes the covalent glycosyl-enzyme intermediate, a mode of action absent in non-fluorinated analogs. The acetyl protecting groups on the target compound are essential for storage stability and enable facile purification before quantitative deprotection to the active inhibitor.

Glycosidase Inhibition
Class-level inference
10-fold greater inhibitory potency than glucose
Reported pathway-response context for glucose metabolism research.
Deprotected form evaluated in isolated enzyme and hepatocyte assays.
Glycosidase Inhibition Mechanism-Based Inactivator Structure-Activity Relationship

Physicochemical Profile: Melting Point and Organic Solubility

The compound is a well-defined white solid with a melting point of 75-80°C and has notably different solubility characteristics compared to its deprotected, highly water-soluble analog [18F]FDG. It is freely soluble in ether and ethyl acetate , which facilitates organic-phase extractions and chromatographic purifications away from aqueous fluoride ions. This contrasts sharply with 2-deoxy-2-fluoro-D-glucose, which is highly water-soluble (LogP ≈ -1.5) and cannot be extracted into organic solvents, complicating its purification from inorganic salts .

Physicochemical Profile
Data to verify
Solid; m.p. 75-80°C; soluble in ether and ethyl acetate
Organic solubility enables anhydrous, organic-phase synthesis workflows.
Contrasts with water-soluble FDG; facilitates purification from aqueous salts.
Solid-State Characterization Solubility Profile Process Chemistry

Applications of 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose


Organic-Phase Radiosynthesis of [18F]FDG

The evidence of a 70-80% chemical yield for the target compound formation and a subsequent 50% overall radiochemical yield to [18F]FDG [1] makes CAS 86786-39-2 the preferred intermediate for electrophilic [18F]FDG production. Its organic solubility allows for efficient purification from unreacted [18F]fluoride, a key differentiator from aqueous-phase nucleophilic methods. This is directly applicable in PET radiochemistry facilities seeking to maximize batch yields from cyclotron-produced [18F]F2.

Mechanism-Based Glycosidase Inhibitor Precursor

The deprotected form of CAS 86786-39-2 inactivates muscle phosphorylase b 10-fold more potently than glucose [2] and inactivates phosphorylase in isolated hepatocytes at a 5-fold lower concentration [3]. The acetylated compound serves as a storable, characterizable precursor that can be deprotected on-demand to generate the active, irreversible glycosidase inhibitor. This is ideal for research groups studying glucose metabolism, glycogen regulation, or developing activity-based protein profiling probes.

Glycosyl Donor for Fluorinated Oligosaccharide Synthesis

The direct head-to-head comparison showing co-formation of gluco and manno isomers [4] underscores the need for stereochemically pure starting material. The isolated α-D-gluco isomer of CAS 86786-39-2 is a valuable glycosyl fluoride donor for synthesizing fluorinated disaccharides or glycoconjugates with defined anomeric configuration, a critical requirement in medicinal chemistry for studying carbohydrate-protein interactions.

Organic-Soluble Fluorinated Building Block

The defined melting point (75-80°C) and solubility in ether and ethyl acetate make CAS 86786-39-2 directly compatible with automated parallel synthesis platforms and standard organic chemistry workflows. Unlike FDG, which is restricted to aqueous or highly polar media, this compound can be weighed accurately as a solid and reacted in anhydrous organic solvents, facilitating the synthesis of diverse fluorinated glycoconjugate libraries.

Application
Selection Property
Validation Focus
Organic-Phase Radiosynthesis of [18F]FDG
Anomeric fluoride reactivity with organic solubility
Radiochemical yield and purification efficiency from [18F]fluoride
Mechanism-Based Glycosidase Inhibitor Precursor
C-2 fluorine for glycosyl-enzyme intermediate stabilization
Enzyme inactivation kinetics in biochemical and cell-based assays
Glycosyl Donor for Fluorinated Oligosaccharide Synthesis
Stereochemically pure α-D-gluco isomer
Anomeric configuration and coupling efficiency with acceptors
Organic-Soluble Fluorinated Building Block
Defined solid-state form and non-aqueous solubility
Compatibility with automated synthesis and anhydrous reaction conditions

Technical Documentation Hub

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